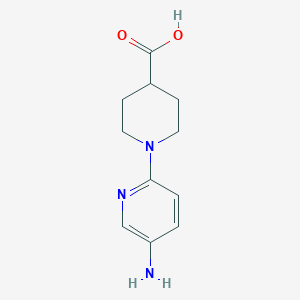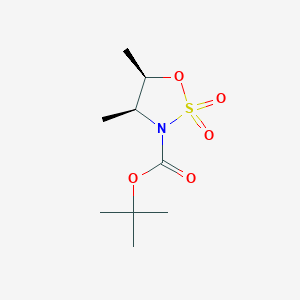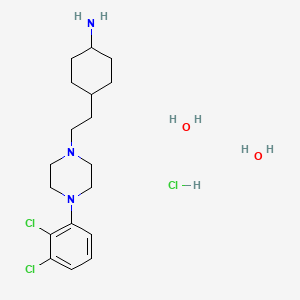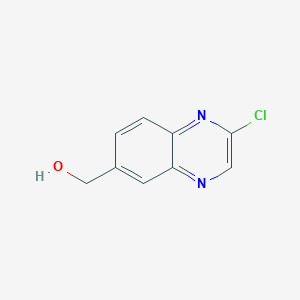![molecular formula C8H9N3 B12966230 1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. One common method involves the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a solvent such as 1,4-dioxane, followed by the addition of a reagent like phosphorus oxychloride . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Applications De Recherche Scientifique
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine in medicinal applications involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This action can lead to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolopyridine core.
Uniqueness
1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a CDK inhibitor makes it particularly valuable in cancer research .
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
1,3-dimethylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-7-5-9-4-3-8(7)11(2)10-6/h3-5H,1-2H3 |
Clé InChI |
CUKFAZZBVYNRAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzo[d]oxazol-2-ylmethanesulfonyl chloride](/img/structure/B12966207.png)

![5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12966219.png)

![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
